molecular formula C22H32N2O7 B3950049 1-(2,3-dimethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate

1-(2,3-dimethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate

Cat. No. B3950049
M. Wt: 436.5 g/mol
InChI Key: ZALUDJIBTXDRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate, also known as ABT-239, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ABT-239 is a selective inhibitor of the histamine H3 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter release in the brain.

Mechanism of Action

1-(2,3-dimethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate acts as a selective antagonist of the histamine H3 receptor, which is primarily expressed in the central nervous system. The histamine H3 receptor plays a crucial role in the regulation of neurotransmitter release, including acetylcholine, dopamine, and norepinephrine. By blocking the histamine H3 receptor, this compound increases the release of these neurotransmitters, leading to enhanced cognitive function and wakefulness.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function, including attention, learning, and memory, in animal models. It has also been shown to increase wakefulness and reduce sleepiness. Additionally, this compound has been shown to increase the release of acetylcholine, dopamine, and norepinephrine in the brain, which are neurotransmitters involved in cognitive function and wakefulness.

Advantages and Limitations for Lab Experiments

1-(2,3-dimethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate has several advantages for use in lab experiments. It is a selective inhibitor of the histamine H3 receptor, which allows for precise manipulation of neurotransmitter release. Additionally, this compound has been extensively studied in animal models, providing a wealth of data on its effects and mechanisms of action. However, there are also limitations to the use of this compound in lab experiments. Its effects may vary depending on the animal model and experimental conditions used, and its long-term effects on the brain are not well understood.

Future Directions

There are several future directions for research on 1-(2,3-dimethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential for abuse. Finally, research is needed to develop more selective and potent inhibitors of the histamine H3 receptor.

Scientific Research Applications

1-(2,3-dimethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. It has been shown to improve cognitive function, enhance memory consolidation, and increase wakefulness in animal models.

properties

IUPAC Name

[1-[(2,3-dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3.C2H2O4/c1-24-18-8-6-7-17(19(18)25-2)15-21-13-9-16(10-14-21)20(23)22-11-4-3-5-12-22;3-1(4)2(5)6/h6-8,16H,3-5,9-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALUDJIBTXDRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCC(CC2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dimethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate
Reactant of Route 2
1-(2,3-dimethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate
Reactant of Route 3
1-(2,3-dimethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate
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1-(2,3-dimethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate
Reactant of Route 5
1-(2,3-dimethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate
Reactant of Route 6
Reactant of Route 6
1-(2,3-dimethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate

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